molecular formula C21H16N6O2S B2433962 2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1112437-18-9

2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2433962
CAS RN: 1112437-18-9
M. Wt: 416.46
InChI Key: YIIYZNSXMPZAHY-UHFFFAOYSA-N
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Description

2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide, also known as CP-122,721, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research on similar compounds highlights their utility in organic synthesis, particularly in the development of optically pure compounds and novel synthetic methodologies. For example, optically pure 2-(l-hydroxybenzyl)piperidine and pyrrolidine derivatives were prepared through reactions involving sulfinyl groups, showcasing a method that could potentially apply to the synthesis of related compounds like 2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide (Ruano, Alemán, & Cid, 2006). Furthermore, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines demonstrates the compound's relevance in creating potent inhibitors for biological applications, suggesting similar potential for 2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide in medicinal chemistry (Grivsky et al., 1980).

Medicinal Chemistry and Pharmacology

Derivatives of similar structural frameworks are explored for their antitumor, antimicrobial, and receptor binding properties, indicating a potential research avenue for 2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide in drug development. For instance, compounds with related structural motifs have shown significant cytotoxic effects against various cancer cell lines, highlighting the importance of the dimethoxybenzyl and pyrrolidinyl groups in modulating biological activity (Hour et al., 2007).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide involves the reaction of 2,5-dimethoxybenzaldehyde with chloroacetyl chloride to form 2-chloro-N-(2,5-dimethoxybenzyl)acetamide. This intermediate is then reacted with pyrrolidine and p-toluenesulfonic acid to form 2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)acetamide. Finally, this compound is reacted with benzoyl chloride to form the target compound.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "chloroacetyl chloride", "pyrrolidine", "p-toluenesulfonic acid", "benzoyl chloride" ], "Reaction": [ "Step 1: React 2,5-dimethoxybenzaldehyde with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(2,5-dimethoxybenzyl)acetamide.", "Step 2: React 2-chloro-N-(2,5-dimethoxybenzyl)acetamide with pyrrolidine and p-toluenesulfonic acid to form 2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)acetamide.", "Step 3: React 2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)acetamide with benzoyl chloride in the presence of a base to form 2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide." ] }

CAS RN

1112437-18-9

Molecular Formula

C21H16N6O2S

Molecular Weight

416.46

IUPAC Name

6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C21H16N6O2S/c1-13-6-5-7-14(10-13)18-23-17(29-26-18)12-30-21-24-19-16(11-22-25-19)20(28)27(21)15-8-3-2-4-9-15/h2-11H,12H2,1H3,(H,22,25)

InChI Key

YIIYZNSXMPZAHY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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